N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide
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Overview
Description
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a fluorophenyl group, an imidazo[1,2-a]pyridine core, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the methylbenzamide moiety: This can be done through amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
- N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide
- N-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide
- N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide
Comparison: Compared to its analogs, N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C21H16FN3O |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H16FN3O/c1-14-5-7-16(8-6-14)21(26)24-20-19(15-9-11-17(22)12-10-15)23-18-4-2-3-13-25(18)20/h2-13H,1H3,(H,24,26) |
InChI Key |
AGVZKUQRZHCIKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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